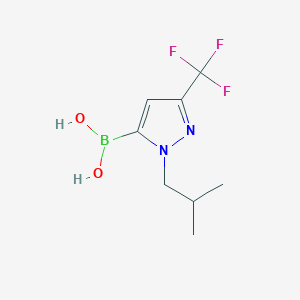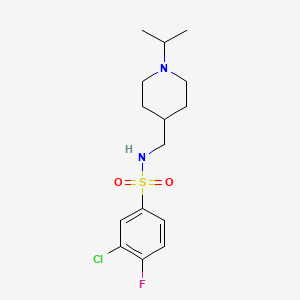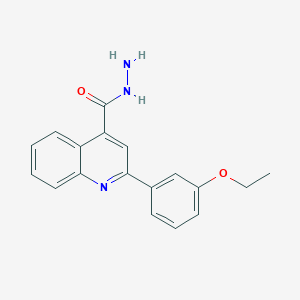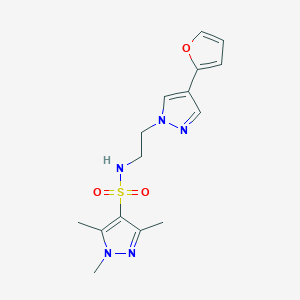
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a unique and intricate chemical compound with significant potential across various fields. Its structure comprises a furan ring, pyrazole rings, and a sulfonamide group, contributing to its reactivity and functionality in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves multiple steps, often beginning with the formation of pyrazole rings through the cyclization of appropriate hydrazines and diketones. The furanyl and sulfonamide groups are then introduced via nucleophilic substitution or coupling reactions. Detailed optimization of reaction conditions, including the choice of solvents, catalysts, and temperature, is crucial to maximize yield and purity.
Industrial Production Methods
In an industrial setting, this compound is typically produced in batch reactors where precise control over reaction parameters is maintained to ensure consistency. Scale-up processes involve rigorous testing to adapt laboratory-scale synthesis to industrial levels, ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: : Reactions that introduce oxygen atoms into the molecule, often altering the electronic properties and reactivity.
Reduction: : Reactions that remove oxygen atoms or add hydrogen atoms, typically impacting the stability and polarity of the compound.
Substitution: : Both nucleophilic and electrophilic substitutions where parts of the molecule are replaced by other atoms or groups, facilitating the formation of derivatives.
Common Reagents and Conditions
Key reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Catalysts like palladium on carbon (Pd/C) are often used to enhance reaction efficiency. Conditions such as acidic or basic environments and specific temperature ranges are tailored based on the desired reaction type.
Major Products Formed
The major products from these reactions include various derivatives of this compound, each with distinct properties suited for different applications, such as enhanced pharmacokinetic profiles or improved binding affinities in biological contexts.
Applications De Recherche Scientifique
This compound finds extensive use in several research domains:
Chemistry: : As an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and catalysts.
Biology: : In studies focusing on enzyme inhibition, receptor binding, and cellular pathways, where its unique structure provides insights into molecular interactions.
Medicine: : As a potential therapeutic agent, particularly in targeting specific enzymes or receptors implicated in diseases. Its pharmacological properties are under investigation for drug development.
Industry: : Utilized in the production of advanced materials, including polymers and coatings, where its chemical stability and reactivity are advantageous.
Mécanisme D'action
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects through the following mechanisms:
Molecular Targets: : Typically targets specific enzymes, such as kinases or proteases, involved in critical biological pathways.
Pathways: : Modulates signaling pathways by binding to receptors or inhibiting enzymes, thereby altering cellular responses and activities.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures:
N-(2-(4-(thien-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: : Differing by the thiophene ring, this compound exhibits distinct electronic properties and reactivity.
N-(2-(4-(benzyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: : The benzyl group introduces aromaticity, affecting the compound's binding interactions and solubility.
N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: : The pyridine ring adds nitrogen atoms, influencing the compound's polarity and coordination chemistry.
Conclusion
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a versatile and impactful compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity offer numerous possibilities for scientific exploration and industrial innovation.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-15(12(2)19(3)18-11)24(21,22)17-6-7-20-10-13(9-16-20)14-5-4-8-23-14/h4-5,8-10,17H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEKDNCNZGBMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)
![N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2965868.png)

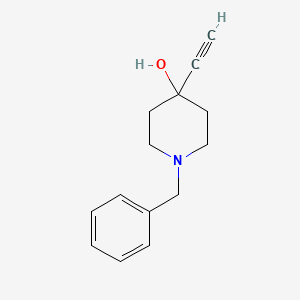
![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
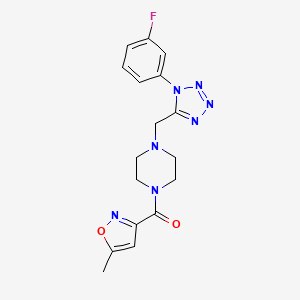
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

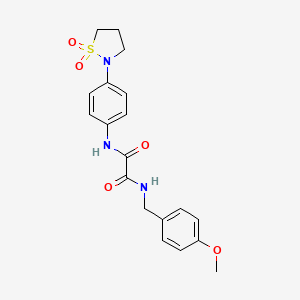
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)
